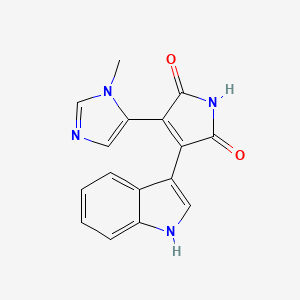
Didemnimide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Didemnimide C has been a focus of chemical synthesis and structural analysis. A significant step in its synthesis involves the Stille coupling, enabling the creation of didemnimide C in a reasonably efficient process (Terpin et al., 1998). The compound's crystal structure is also of interest, characterized by intermolecular hydrogen bonds and C—H⋯π-ring stacking interactions, contributing to its stability and potential applications (Hong-Ming Dong & Yin Huang, 2007).
Biological Activities
Didemnimide C, along with other related compounds, has been found to have significant biological activities. For instance, certain derivatives like didemnimide D have been identified as potent feeding deterrents against predators in marine environments, indicating their role in chemical defense mechanisms (Vervoort et al., 1998). Moreover, these compounds, including didemnimide C, have been implicated in cell cycle regulation and have shown potential as G2 checkpoint inhibitors, suggesting their utility in cancer research (Piers et al., 2000).
Molecular Mechanisms and Computational Studies
There is ongoing research into the molecular mechanisms underlying the activity of didemnimide C and related compounds. Computational studies have been conducted to understand their electronic features and structural parameters, correlating these with their biological activities, particularly their impact on the G2 cell cycle checkpoint in cancer cells (Camargo et al., 2001).
Propriétés
Nom du produit |
Didemnimide C |
|---|---|
Formule moléculaire |
C16H12N4O2 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |
Clé InChI |
WVAGDTBMSZAWPO-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
SMILES canonique |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



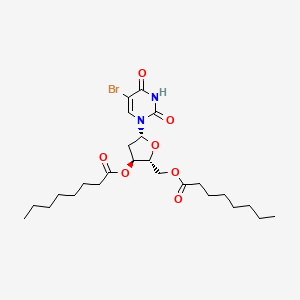
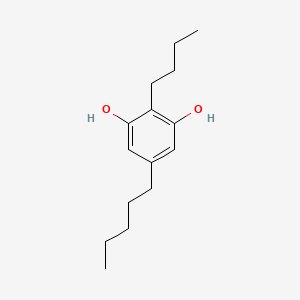
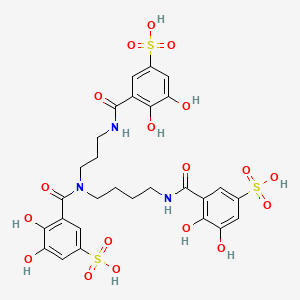
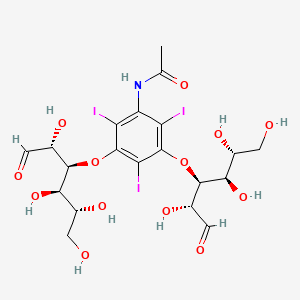

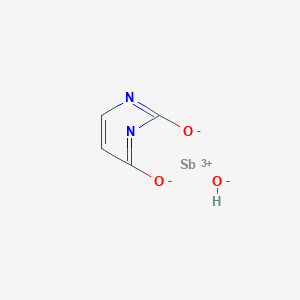
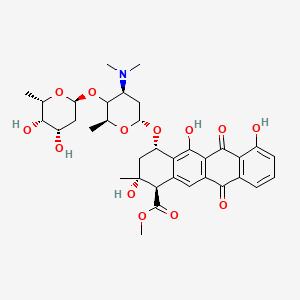
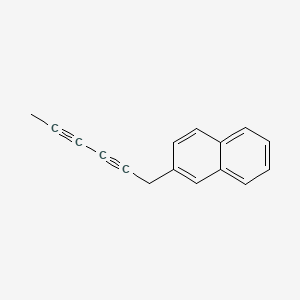

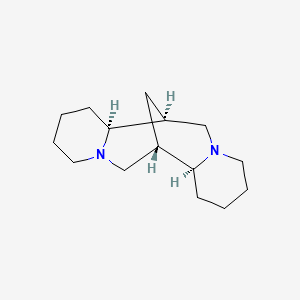

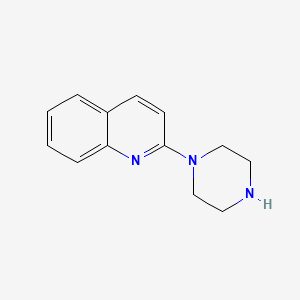

![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)